Rhododendrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rhododendrol is a naturally occurring phenolic compound found in various Rhododendron species, particularly Rhododendron dauricum and Rhododendron mucronulatum []. Scientific research on Rhododendrol has primarily focused on its potential effects on skin pigmentation.

Inhibition of Tyrosinase Activity

One of the main areas of research has been Rhododendrol's ability to inhibit tyrosinase, a key enzyme involved in melanin production. Melanin is the pigment responsible for skin and hair color. By inhibiting tyrosinase activity, Rhododendrol may have lightening or brightening effects on the skin []. This property has led to its exploration as a potential ingredient in skin care products.

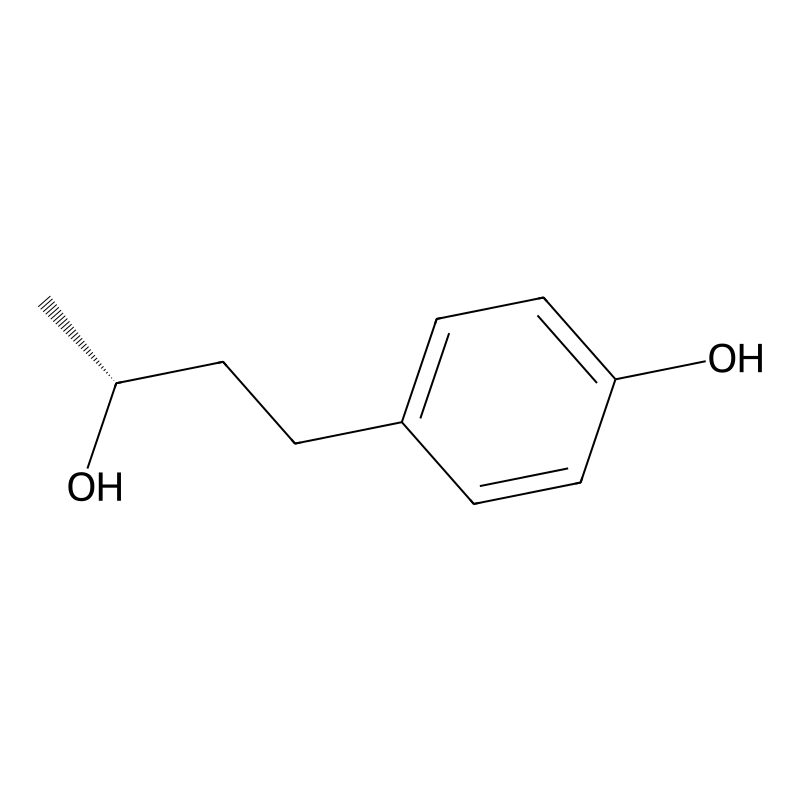

Rhododendrol, chemically known as 1,3,4-trihydroxy-2-methylbenzene, is a phenolic compound primarily derived from the leaves of certain Rhododendron species. It has gained attention for its depigmentation properties, making it a subject of interest in cosmetic formulations aimed at skin lightening. Its mechanism of action involves inhibition of melanin synthesis through interaction with the enzyme tyrosinase, which is critical in the melanin biosynthesis pathway. The compound is noted for inducing leukoderma, a skin condition characterized by loss of pigmentation, particularly when used repeatedly in cosmetics .

Rhododendrol undergoes oxidation reactions catalyzed by tyrosinase, leading to the formation of several metabolites, including rhododendrol-quinone and catechols. The initial oxidation yields rhododendrol-quinone, which can further convert into cyclic quinones and hydroxy-p-quinones under acidic conditions . These reactions are significant as they contribute to both its biological activity and potential cytotoxic effects on melanocytes.

Rhododendrol exhibits notable cytotoxicity towards melanocytes, particularly at high concentrations. This toxicity is primarily mediated through a tyrosinase-dependent mechanism that leads to the accumulation of reactive oxygen species (ROS) and subsequent cellular stress responses. Studies have shown that exposure to rhododendrol can activate apoptotic pathways in melanocytes, leading to cell death and contributing to its depigmenting effects . The compound's ability to induce oxidative stress is also linked to its potential therapeutic applications in treating hyperpigmentation disorders.

Rhododendrol can be synthesized through various methods:

- Natural Extraction: Isolated from Rhododendron species.

- Chemical Synthesis: Synthetic routes involve phenolic compounds undergoing hydroxylation or other modifications. For example, engineered cytochrome P450 enzymes have been utilized to achieve regioselective hydroxylation of rhododendrol .

- Biotransformation: Utilizing microbial systems or plant cell cultures for the conversion of simpler phenolic compounds into rhododendrol.

These methods offer varying yields and purity levels, with natural extraction often being less efficient compared to synthetic approaches.

Rhododendrol is primarily used in:

- Cosmetics: As an active ingredient in skin lightening products due to its ability to inhibit melanin production.

- Pharmaceuticals: Investigated for potential therapeutic uses in conditions like vitiligo and other pigmentation disorders.

- Research: Studied for its biochemical interactions and effects on cellular mechanisms related to pigmentation and oxidative stress.

Research indicates that rhododendrol interacts significantly with biological systems:

- Tyrosinase Inhibition: It competes with substrates for binding at the active site of tyrosinase, leading to reduced melanin synthesis .

- Reactive Oxygen Species Generation: At higher concentrations, rhododendrol can lead to the production of hydroxyl radicals, contributing to cellular damage in melanocytes .

- Cellular Stress Responses: Induces endoplasmic reticulum stress and activates apoptotic pathways through mechanisms involving caspase-3 activation .

These interactions highlight both the therapeutic potential and risks associated with rhododendrol use.

Rhododendrol shares structural similarities with several other phenolic compounds that also exhibit biological activities related to pigmentation:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Hydroquinone | Phenolic | Skin lightening agent | Known for strong depigmenting effects; regulatory concerns due to toxicity. |

| Arbutin | Glycosylated phenol | Skin lightening agent | Less cytotoxic than rhododendrol; safer profile for cosmetic use. |

| Kojic Acid | Aromatic acid | Tyrosinase inhibitor | Commonly used in cosmetics; less potent than rhododendrol but safer. |

| 4-tert-Butylphenol | Phenolic | Antioxidant properties | Used as an industrial chemical; different applications than rhododendrol. |

Rhododendrol's unique combination of high cytotoxicity and effective tyrosinase inhibition differentiates it from these similar compounds, making it particularly potent yet also riskier for cosmetic applications.

Conventional Organic Synthesis Approaches

Aldol Condensation-Based Strategies

Classical Aldol Condensation Pathways

The aldol condensation reaction represents one of the most fundamental approaches for constructing the carbon framework of rhododendrol. This methodology has been extensively employed in the synthesis of rhododendrol derivatives, particularly in the preparation of rhododendrol glycosides [1] [2]. The process typically involves a six-step synthetic sequence starting from benzaldehyde as the primary starting material [1] [2].

The key mechanistic pathway involves the formation of an enolate intermediate from acetone or related ketones, which subsequently undergoes nucleophilic addition to aromatic aldehydes. In the context of rhododendrol synthesis, p-hydroxybenzaldehyde serves as the preferred aldehyde component, enabling the direct introduction of the phenolic functionality essential for biological activity [3].

Advanced Aldol Methodologies

Recent developments have introduced more sophisticated catalytic systems for aldol condensation reactions. Morpholinium trifluoroacetate has emerged as a highly efficient catalyst for the aldol condensation of acetone with both aromatic and aliphatic aldehydes [3]. This catalytic system operates under mild conditions and demonstrates excellent functional group tolerance, making it particularly suitable for the synthesis of rhododendrol and related phenolic compounds.

The application of aqueous sodium hydroxide at controlled temperatures (5-10°C) has proven effective for selective single aldol condensation between arylaldehydes and acetone [3]. This methodology offers the advantage of avoiding multiple condensation products, which can complicate purification processes in rhododendrol synthesis.

Optimization Parameters for Aldol Condensation

The optimization of aldol condensation reactions for rhododendrol synthesis requires careful control of several parameters. Temperature control is critical, with optimal conditions typically ranging from 5°C to room temperature depending on the specific catalytic system employed. The choice of base catalyst significantly influences both reaction rate and selectivity, with morpholinium trifluoroacetate demonstrating superior performance compared to traditional base catalysts [3].

Solvent selection plays a crucial role in determining reaction efficiency. Aqueous systems have shown particular promise for maintaining high selectivity while enabling straightforward product isolation. The substrate concentration and stoichiometry must be carefully balanced to maximize yield while minimizing side reactions.

Catalytic Hydrogenation of p-Coumaric Acid Derivatives

Raney Nickel-Mediated Hydrogenation

The catalytic hydrogenation approach represents an alternative synthetic strategy that proceeds through the reduction of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) using Raney nickel in ethanol [4]. This methodology offers the advantage of utilizing a readily available starting material and employs well-established heterogeneous catalysis protocols.

The reaction mechanism involves the selective reduction of the carbonyl functionality while preserving the aromatic ring and hydroxyl groups. The use of Raney nickel as the catalyst provides excellent chemoselectivity, avoiding over-reduction of the aromatic system. Optimization studies have demonstrated that ethanol serves as the optimal solvent system, providing both adequate substrate solubility and appropriate hydrogen transfer kinetics [4].

p-Coumaric Acid Reduction Pathways

An alternative hydrogenation strategy involves the direct reduction of p-coumaric acid derivatives [4] [5]. This approach offers the potential for more atom-economical synthesis by eliminating intermediate oxidation states. The pathway involves reduction of the aliphatic double bond present in p-coumaric acid, followed by selective reduction of the carboxylic acid functionality.

Recent research has explored the application of transfer hydrogenation methodologies using rhodium-based catalysts [6]. These systems offer advantages in terms of operational simplicity and avoiding the need for high-pressure hydrogen gas. The use of cyclooctadiene rhodium chloride dimer has demonstrated promising results for the hydrogenation of cinnamic acid derivatives, providing a foundation for extending this methodology to rhododendrol synthesis.

Process Optimization for Hydrogenation Methods

The optimization of catalytic hydrogenation processes requires consideration of multiple parameters including catalyst loading, hydrogen pressure, temperature, and solvent selection. For Raney nickel systems, typical optimization conditions involve temperatures ranging from 50-80°C and hydrogen pressures of 1-5 atmospheres [4].

Catalyst reusability represents an important economic consideration in large-scale applications. Studies have demonstrated that Raney nickel catalysts can maintain activity over multiple cycles when properly regenerated, contributing to the overall process economics. The development of supported metal catalysts offers additional opportunities for improved catalyst recovery and reuse.

Advanced Biocatalytic Production

Glycoside Hydrolysis Using β-Glucosidase Systems

Enzymatic Hydrolysis Mechanisms

The biocatalytic production of rhododendrol through glycoside hydrolysis represents a highly selective and environmentally sustainable approach. The process primarily involves the enzymatic cleavage of rhododendrol glycosides, specifically betuloside and apiosylrhododendrin, which are naturally abundant in the inner bark of birch trees [7]. β-Glucosidase from almonds has demonstrated exceptional specificity for betuloside hydrolysis, producing rhododendrol and glucose as the primary products [7].

The enzymatic mechanism follows classical Michaelis-Menten kinetics with competitive inhibition patterns. Detailed kinetic analysis has revealed that β-glucosidase exhibits a maximum velocity (Vmax) of 8.696 ± 0.328 U mg⁻¹ and a Michaelis constant (Km) of 26.701 ± 3.764 mM for betuloside hydrolysis [7]. The enzyme demonstrates significant product inhibition, with rhododendrol showing stronger inhibitory effects (Ki = 7.135 ± 2.204 mM) compared to glucose (Ki = 65.493 ± 17.186 mM) [7].

RAPIDASE Enzyme System Optimization

The application of RAPIDASE, a commercial enzyme preparation containing both β-glucosidase and polygalacturonase activities, has proven effective for the hydrolysis of apiosylrhododendrin [7]. This dual-enzyme system operates through a sequential mechanism where polygalacturonase first cleaves apiosylrhododendrin to betuloside and apiose, followed by β-glucosidase-mediated hydrolysis of betuloside to rhododendrol and glucose.

Kinetic characterization of the RAPIDASE system reveals distinct parameters for each enzymatic component. The polygalacturonase component exhibits a Vmax of 0.183 ± 0.060 U mg⁻¹ and Km of 39.070 ± 18.169 mM for apiosylrhododendrin hydrolysis [7]. The β-glucosidase component within RAPIDASE demonstrates different kinetic parameters compared to the almond-derived enzyme, with a Vmax of 0.118 ± 0.007 U mg⁻¹ and Km of 117.584 ± 32.485 mM for betuloside hydrolysis [7].

Process Optimization and Scale-Up Considerations

Optimization studies have identified 40°C and pH 6 in potassium phosphate buffer as optimal reaction conditions for both β-glucosidase and RAPIDASE systems [7]. Under these conditions, batch reactor operations can achieve productivities up to 528 g L⁻¹ day⁻¹ for betuloside hydrolysis [7]. The process demonstrates excellent substrate tolerance, with complete conversion achieved at substrate concentrations up to 275 mM [7].

Mathematical modeling approaches have been developed to predict enzyme performance and optimize reaction conditions. These models incorporate enzyme kinetics, product inhibition effects, and enzyme inactivation parameters, enabling rational design of industrial processes [7]. The models have been validated across multiple reactor configurations and demonstrate excellent correlation with experimental data (R² values > 0.95) [7].

Membrane Reactor Technologies for Continuous Processing

Ultrafiltration Membrane Reactor Design

Membrane reactor technology represents a significant advancement in the continuous production of rhododendrol through biocatalytic processes. Ultrafiltration membrane reactors (UFMR) with 10 kDa molecular weight cutoff membranes have demonstrated effective enzyme retention while allowing product removal [7]. This configuration enables continuous operation with high enzyme utilization efficiency and simplified downstream processing.

The UFMR system achieves productivities ranging from 83.9 to 94.5 g L⁻¹ day⁻¹ under optimized conditions [7]. The membrane configuration provides additional benefits including enzyme stabilization, with inactivation constants reduced to 0.91 × 10⁻³ min⁻¹ compared to 2.71 × 10⁻³ min⁻¹ in batch reactors [7]. This stabilization effect is attributed to enzyme adsorption to the membrane surface and the continuous removal of inhibitory products.

Process Integration and Control Systems

The implementation of membrane reactor technology requires sophisticated process control systems to maintain optimal operating conditions. Flow rate control is critical, with studies demonstrating that residence times around 55.56 minutes provide optimal conversion rates of approximately 93% [7]. The continuous operation mode enables steady-state productivity while minimizing enzyme consumption per unit product.

Process intensification strategies have been developed to maximize membrane reactor efficiency. These include optimization of substrate feed concentrations, enzyme loading, and transmembrane pressure conditions. The integration of online monitoring systems enables real-time process control and optimization, contributing to consistent product quality and yield [7].

Membrane Fouling and Regeneration Strategies

Long-term operation of membrane reactors requires effective strategies for managing membrane fouling and maintaining system performance. Studies have demonstrated that protein fouling can be minimized through appropriate selection of membrane materials and operating conditions. The development of cleaning protocols and membrane regeneration procedures is essential for maintaining economic viability in industrial applications [7].

The economic analysis of membrane reactor systems indicates favorable operating costs compared to batch processing, particularly when considering enzyme reuse and reduced downstream processing requirements. The continuous nature of the process also enables better integration with downstream purification and formulation operations [7].

Stereocontrolled Synthesis Challenges

Resolution of Racemic Mixtures

Classical Resolution Methodologies

The resolution of racemic rhododendrol mixtures presents significant challenges due to the similar physical properties of the enantiomers. Classical resolution approaches rely on diastereomeric salt formation using chiral resolving agents such as tartaric acid derivatives [8] [9]. This methodology involves the formation of diastereomeric salts that exhibit different solubility properties, enabling separation through fractional crystallization.

The theoretical maximum yield for classical resolution approaches is limited to 50% for each enantiomer, representing a significant economic limitation for large-scale production [9]. However, this limitation can be addressed through racemization processes that convert the unwanted enantiomer back to the racemic mixture, enabling recycling and improved overall yields [9].

Chromatographic Resolution Techniques

Chromatographic resolution using chiral stationary phases represents a more sophisticated approach for enantiomer separation [10]. These systems rely on differential binding interactions between enantiomers and chiral selector molecules immobilized on the stationary phase. The formation of diastereomeric complexes through hydrogen bonding and other weak interactions enables effective separation with high resolution capability [10].

The development of specialized chiral columns for rhododendrol separation requires careful optimization of mobile phase composition, flow rates, and temperature conditions. While this approach offers high resolution capability, the economic viability for large-scale production remains challenging due to throughput limitations and solvent consumption requirements [10].

Enzymatic Kinetic Resolution Systems

Enzymatic kinetic resolution represents a promising alternative that offers the potential for improved selectivity and operational simplicity. Studies using lyophilized cells of Rhodococcus species have demonstrated conversion rates of 52% for racemic rhododendrol resolution [11]. This approach offers advantages including mild reaction conditions, renewable biocatalyst systems, and reduced environmental impact compared to chemical resolution methods.

The development of alcohol dehydrogenase (ADH) toolbox systems has enabled more comprehensive utilization of racemic mixtures. By employing both (R)-selective and (S)-selective ADH enzymes, conversion rates of 71.8% have been achieved for combined enantiomer utilization [11]. This approach represents a significant advancement over traditional resolution methods by enabling productive use of both enantiomers.

Asymmetric Catalysis Applications

Rhodium-Catalyzed Asymmetric Synthesis

Asymmetric catalysis represents the most sophisticated approach for stereocontrolled rhododendrol synthesis. Rhodium-based catalytic systems using chiral phosphine ligands have demonstrated exceptional enantioselectivity in related synthetic transformations [12]. The application of rhodium-BINAP complexes in enantioselective [2+2+2] cycloaddition reactions has achieved enantiomeric excesses ranging from 69-98% [12].

The extension of these methodologies to rhododendrol synthesis requires careful adaptation of reaction conditions and substrate structures. Rhodium-SEGPHOS complexes have shown particular promise for achieving perfect enantioselectivity in related asymmetric transformations [12]. The development of C2-symmetric chiral catalysts offers additional opportunities for improving both selectivity and catalyst efficiency.

Gold-Catalyzed Asymmetric Processes

Recent developments in gold catalysis have introduced new opportunities for asymmetric rhododendrol synthesis. The combination of gold-IPr complexes with alcohol dehydrogenases has enabled the synthesis of (R)-(-)-rhododendrol with enantiomeric excesses exceeding 99% [13]. This chemo-enzymatic approach combines the selectivity of metal catalysis with the specificity of enzymatic transformations.

The optimization of gold-catalyzed processes requires careful consideration of catalyst loading, solvent selection, and temperature control. Studies have demonstrated that aqueous reaction media can be compatible with gold catalysts when appropriate ligand systems are employed [13]. This compatibility enables the integration of enzymatic and chemical catalytic steps in single-pot processes.

Process Integration and Economic Considerations

The economic viability of asymmetric catalysis approaches depends on several factors including catalyst cost, turnover numbers, and catalyst recovery efficiency. The development of immobilized chiral catalysts offers opportunities for improved catalyst reuse and simplified product purification [12]. Process intensification strategies including continuous flow systems and microreactor technology can further improve the economics of asymmetric synthesis.

The integration of asymmetric catalysis with downstream processing requires careful consideration of product isolation and purification requirements. The high enantiomeric purity achievable through asymmetric catalysis can simplify downstream processing by eliminating the need for resolution steps [12]. This integration offers significant advantages for pharmaceutical and specialty chemical applications where enantiomeric purity is critical.

Future Directions and Emerging Technologies

The development of new asymmetric catalytic systems continues to expand the available methodologies for stereocontrolled rhododendrol synthesis. Emerging technologies including photoredox catalysis, organocatalysis, and artificial metalloenzymes offer additional opportunities for achieving high selectivity under mild reaction conditions [14]. The combination of these approaches with process intensification technologies promises to enable more efficient and sustainable production of enantiomerically pure rhododendrol.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Ito S, Agata M, Okochi K, Wakamatsu K. The potent pro-oxidant activity of rhododendrol-eumelanin is enhanced by ultraviolet A radiation. Pigment Cell Melanoma Res. 2018 Feb 23. doi: 10.1111/pcmr.12696. [Epub ahead of print] PubMed PMID: 29474003.

3: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.

4: Watabe A, Yamasaki K, Asano M, Kanbayashi Y, Nasu-Tamabuchi M, Terui H, Furudate S, Kakizaki A, Tsuchiyama K, Kimura Y, Ito Y, Kikuchi K, Aiba S. Efficacy of oral cholecalciferol on rhododendrol-induced vitiligo: A blinded randomized clinical trial. J Dermatol. 2018 Feb 5. doi: 10.1111/1346-8138.14244. [Epub ahead of print] PubMed PMID: 29399865.

5: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. Spectrophotometer is useful for assessing vitiligo and chemical leukoderma severity by quantifying color difference with surrounding normally pigmented skin. Skin Res Technol. 2017 Oct 22. doi: 10.1111/srt.12410. [Epub ahead of print] PubMed PMID: 29057565.

6: Miyaji A, Gabe Y, Kohno M, Baba T. Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol-catechol. J Clin Biochem Nutr. 2017 Mar;60(2):86-92. doi: 10.3164/jcbn.16-38. Epub 2016 Oct 5. PubMed PMID: 28366986; PubMed Central PMCID: PMC5370526.

7: Harris JE. Chemical-Induced Vitiligo. Dermatol Clin. 2017 Apr;35(2):151-161. doi: 10.1016/j.det.2016.11.006. Review. PubMed PMID: 28317525; PubMed Central PMCID: PMC5362111.

8: Ito S, Hinoshita M, Suzuki E, Ojika M, Wakamatsu K. Tyrosinase-Catalyzed Oxidation of the Leukoderma-Inducing Agent Raspberry Ketone Produces (E)-4-(3-Oxo-1-butenyl)-1,2-benzoquinone: Implications for Melanocyte Toxicity. Chem Res Toxicol. 2017 Mar 20;30(3):859-868. doi: 10.1021/acs.chemrestox.7b00006. Epub 2017 Mar 6. PubMed PMID: 28219012.

9: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.

10: Yoshikawa M, Sumikawa Y, Hida T, Kamiya T, Kase K, Ishii-Osai Y, Kato J, Kan Y, Kamiya S, Sato Y, Yamashita T. Clinical and epidemiological analysis in 149 cases of rhododendrol-induced leukoderma. J Dermatol. 2017 May;44(5):582-587. doi: 10.1111/1346-8138.13694. Epub 2016 Nov 24. PubMed PMID: 27882588.

11: Hayashi M, Okamura K, Araki Y, Suzuki M, Tanaka T, Abe Y, Nakano S, Yoshizawa J, Hozumi Y, Inoie M, Suzuki T. A novel three dimensional imaging method for the measurement of area in vitiligo and chemical leukoderma. J Dermatol Sci. 2016 Nov;84(2):219-221. doi: 10.1016/j.jdermsci.2016.08.532. Epub 2016 Aug 24. PubMed PMID: 27576766.

12: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.

13: Arase N, Yang L, Tanemura A, Yang F, Suenaga T, Arase H, Katayama I. The effect of rhododendrol inhibition of NF-κB on melanocytes in the presence of tyrosinase. J Dermatol Sci. 2016 Aug;83(2):157-9. doi: 10.1016/j.jdermsci.2016.05.002. Epub 2016 May 3. PubMed PMID: 27174091.

14: Inoue M, Kikuchi K, Watabe A, Yamasaki K, Aiba S. The spectrophotometrical analysis of rhododendrol-induced leucoderma using a novel multispectral camera. Br J Dermatol. 2016 Aug;175(2):334-9. doi: 10.1111/bjd.14548. Epub 2016 Jul 10. PubMed PMID: 26991967.

15: Hagiwara K, Okura M, Sumikawa Y, Hida T, Kuno A, Horio Y, Yamashita T. Biochemical effects of the flavanol-rich lychee fruit extract on the melanin biosynthesis and reactive oxygen species. J Dermatol. 2016 Oct;43(10):1174-1183. doi: 10.1111/1346-8138.13326. PubMed PMID: 26970333.

16: Kim M, Baek HS, Lee M, Park H, Shin SS, Choi DW, Lim KM. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45. Toxicol In Vitro. 2016 Apr;32:339-46. doi: 10.1016/j.tiv.2016.02.003. Epub 2016 Feb 8. PubMed PMID: 26867644.

17: Okubo A, Yasuhira S, Shibazaki M, Takahashi K, Akasaka T, Masuda T, Maesawa C. NAD(P)H dehydrogenase, quinone 1 (NQO1), protects melanin-producing cells from cytotoxicity of rhododendrol. Pigment Cell Melanoma Res. 2016 May;29(3):309-16. doi: 10.1111/pcmr.12461. Epub 2016 Mar 4. PubMed PMID: 26847926.

18: Nishimaki-Mogami T. [Leukoderma caused by chemicals: mechanisms underlying 4-alkyl/aryl-substituted phenols- and rhododendrol-induced melanocyte loss]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 2015;(133):13-20. Review. Japanese. PubMed PMID: 26821466.

19: Takagi R, Kawano M, Nakamura K, Tsuchida T, Matsushita S. T-Cell Responses to Tyrosinase-Derived Self-Peptides in Patients with Leukoderma Induced by Rhododendrol: Implications for Immunotherapy Targeting Melanoma. Dermatology. 2016;232(1):44-9. doi: 10.1159/000441217. Epub 2015 Nov 28. PubMed PMID: 26613259.

20: Abe Y, Okamura K, Kawaguchi M, Hozumi Y, Aoki H, Kunisada T, Ito S, Wakamatsu K, Matsunaga K, Suzuki T. Rhododenol-induced leukoderma in a mouse model mimicking Japanese skin. J Dermatol Sci. 2016 Jan;81(1):35-43. doi: 10.1016/j.jdermsci.2015.10.011. Epub 2015 Oct 27. PubMed PMID: 26547111.